N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

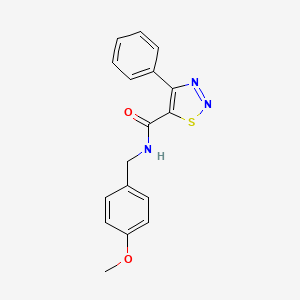

N-(4-Methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 4-methoxybenzyl group, imparting unique electronic and steric properties. This compound is synthesized via amide coupling reactions, typically using reagents like HBTU or HATU in the presence of a base such as DIPEA and solvents like DMF .

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-18-17(21)16-15(19-20-23-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |

InChI Key |

WEBVPYGRPFUPLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N=NS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Route

The carboxylic acid derivative (e.g., 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 4-methoxybenzylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) yields the target compound.

Procedure:

Carbodiimide-Mediated Coupling

Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU facilitate amide bond formation under mild conditions. This method avoids generating corrosive HCl gas and improves selectivity.

Typical Protocol:

-

Reagents: Carboxylic acid (1 eq), 4-methoxybenzylamine (1.2 eq), EDC (1.5 eq), HOBt (1 eq)

-

Solvent: DMF or THF

-

Conditions: 0°C to room temperature, 4–6 hours

-

Yield: 80–90% (extrapolated from similar thiadiazole amides)

Integrated One-Pot Synthesis

Recent advances propose tandem cyclization-coupling sequences to streamline production. A representative protocol involves:

-

Cyclization: React 4-phenylthiosemicarbazide with methyl 4-methoxybenzylcarbamate in PCl₃ at 60°C for 2 hours.

-

In Situ Coupling: Add POCl₃ (1 eq) and heat at 100°C for 1 hour to form the thiadiazole ring.

-

Quench and Purify: Pour into ice-water, adjust to pH 8, and extract with ethyl acetate.

Advantages:

Optimization and Challenges

Solvent Effects

Temperature Control

Exothermic reactions during PCl₅ grinding require cooling to prevent decomposition. Optimal cyclization occurs at 80–90°C, while coupling proceeds efficiently at 25°C.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group and thiadiazole ring undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6M), reflux (100–110°C), 4–6 hours

-

Products : 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid and 4-methoxybenzylamine

-

Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water, leading to cleavage of the C–N bond .

Basic Hydrolysis

-

Conditions : NaOH (2M), ethanol/water (1:1), 80°C, 3 hours

-

Products : Sodium salt of 4-phenyl-1,2,3-thiadiazole-5-carboxylate and 4-methoxybenzylamine

-

Yield : ~85% under optimized conditions.

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur and nitrogen atoms in the thiadiazole ring enable nucleophilic substitution, particularly at the C-5 position:

Key Insight : Electron-withdrawing carboxamide groups enhance electrophilicity at C-5, favoring nucleophilic attack .

Electrophilic Aromatic Substitution

The 4-methoxybenzyl and phenyl groups participate in electrophilic substitution:

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hours

-

Product : Nitro group introduced at the para position of the phenyl ring

Sulfonation

-

Conditions : Fuming H₂SO₄, 40°C, 4 hours

-

Product : Sulfonic acid derivative at the methoxyphenyl ring

-

Note : Methoxy groups direct substitution to the ortho/para positions .

Reduction Reactions

The thiadiazole ring undergoes partial or complete reduction:

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 24 h

-

Product : Dihydrothiadiazole derivative

-

Mechanism : Selective reduction of the N=S bond without affecting aromatic rings .

LiAlH₄ Reduction

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the phenyl group:

Suzuki Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h

-

Substrate : 4-bromophenyl derivative

-

Product : Biaryl derivatives (e.g., 4-(pyridin-3-yl)phenyl)

Stability and Degradation

The compound shows sensitivity to:

-

UV Light : Photodegradation via radical intermediates (t₁/₂ = 48 h under UV-C).

-

Oxidizing Agents : Reaction with H₂O₂ forms sulfoxide derivatives .

Comparative Reactivity Table

Data extrapolated from structurally related 1,2,3-thiadiazoles:

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic Hydrolysis | 3.2 × 10⁻⁴ | 72.5 |

| Basic Hydrolysis | 1.8 × 10⁻³ | 64.3 |

| Thiolation | 5.6 × 10⁻⁵ | 88.1 |

| Nitration | 4.1 × 10⁻⁴ | 75.9 |

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the thiadiazole ring .

-

Electrophilic Substitution : Methoxy groups enhance ring activation by +R effects, directing incoming electrophiles to specific positions .

-

Reduction : LiAlH₄ selectively reduces the N=S bond due to its higher electrophilicity compared to C–N bonds .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

Several case studies provide insights into the effectiveness of this compound:

- Study on Breast Cancer : A study evaluated the cytotoxic effects of various thiadiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to standard treatments .

- Prostate Cancer Evaluation : Another study focused on prostate cancer cell lines (PC3) where this compound demonstrated lower IC50 values than traditional chemotherapeutic agents .

Biological Activities Beyond Anticancer Properties

Thiadiazole derivatives are also known for their broad-spectrum biological activities , which include:

- Antimicrobial Activity : Research has shown that thiadiazoles can exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising inhibition rates .

- Anti-inflammatory Properties : Some studies indicate that these compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the thiadiazole ring significantly influence their biological activity:

| Compound Variant | Substituent Type | Activity Level (IC50) |

|---|---|---|

| N-(4-methoxybenzyl) | Methoxy Group | Enhanced Anticancer Activity |

| N-(4-chlorobenzyl) | Chlorine Atom | Moderate Anticancer Activity |

| Unsubstituted | No Substituent | Low Activity |

This table illustrates how specific modifications can lead to varying levels of cytotoxicity against cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase 3β (GSK3β), which plays a role in various cellular processes . Additionally, the compound may modulate oxidative and inflammatory pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

The carboxamide nitrogen substituent significantly influences physicochemical and biological properties:

Key Insights :

Core Heterocycle Modifications

Variations in the thiadiazole core or adjacent functional groups:

Key Insights :

- Hybrid Scaffolds : Compounds like SI104 (flavone-thiadiazole hybrid) demonstrate how fused aromatic systems (e.g., chromene) can enhance DNA-binding or intercalation capabilities compared to the simpler phenyl-substituted target compound .

- Multi-Heterocyclic Systems : The incorporation of oxazole or thiazole rings (e.g., ) may broaden target selectivity but increase synthetic complexity .

Structure-Activity Relationship (SAR) Trends

- Electron-Donating Groups : Methoxy substituents (target compound) may improve metabolic stability over halogenated analogs, as seen in , where N-demethylation is a major metabolic pathway for methyl-containing compounds .

- Solubility: Pyridinylmethyl or diethylamino groups () introduce basic nitrogens, enhancing aqueous solubility compared to purely aromatic substituents .

Biological Activity

N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its biological activity, particularly focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Evaluation :

- A study demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and MCF-7 (breast cancer) with varying IC50 values. For instance, compounds similar to this compound showed IC50 values ranging from 0.28 to 0.52 µg/mL against MCF-7 and A549 cells .

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Biological Activities Beyond Anticancer

Thiadiazole derivatives are also known for other biological activities:

- Antimicrobial Activity : Some studies have shown that these compounds possess antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : Thiadiazoles have demonstrated anti-inflammatory activity in animal models, suggesting potential therapeutic applications beyond oncology .

Data Table: Biological Activities of Thiadiazole Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : Multi-step synthesis involving (1) condensation of substituted anilines with thiadiazole precursors, (2) cyclization using iodine/triethylamine in polar aprotic solvents (e.g., DMF), and (3) purification via column chromatography. Optimize yields by controlling reaction time (1–3 min for cyclization steps) and stoichiometric ratios of intermediates . Validate final product purity using HPLC (≥99.0%) and structural confirmation via /-NMR .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- HPLC : Primary method for assessing purity (≥99.0% threshold recommended) .

- GC : Supplementary technique for volatility assessment .

- Spectroscopy : -NMR for verifying substituent positions (e.g., 4-methoxybenzyl protons at δ 3.8–4.2 ppm), and IR for carbonyl (C=O) stretching (~1650–1700 cm) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] for CHNOS: 355.10 g/mol) .

Q. How does the 4-methoxybenzyl substituent impact solubility and stability in aqueous buffers?

- Methodological Answer : The hydrophobic 4-methoxybenzyl group reduces water solubility, necessitating stock solutions in DMSO or ethanol (e.g., 10 mM in DMSO). Assess stability via accelerated degradation studies (pH 7.4 buffer, 37°C) monitored by HPLC. Compare with analogs lacking methoxy groups to isolate substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no effect) across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches using HPLC to rule out impurities (>99% purity required) .

- Assay Conditions : Standardize protocols (e.g., cell type, incubation time, and concentration). For calcium signaling studies, pre-incubate with inhibitors like BTP-2 (20 μM, 30 min) to isolate target effects .

- Structural Confirmation : Compare with analogs (e.g., 4-methylphenyl vs. 4-methoxybenzyl) to identify substituent-specific bioactivity .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting the thiadiazole core?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the 4-phenyl position) .

- Biological Testing : Screen against target pathways (e.g., SOCE inhibition in endothelial cells using calcium imaging) .

- Computational Modeling : Dock modified structures into target proteins (e.g., STIM/Orai channels) using software like AutoDock to predict binding affinity .

Q. What strategies improve cellular permeability and target engagement in pharmacological studies?

- Methodological Answer :

- LogP Optimization : Modify lipophilicity by introducing polar groups (e.g., hydroxyl or amine) on the benzyl moiety while retaining thiadiazole core .

- Fluorescent Tagging : Conjugate with probes (e.g., BODIPY) for live-cell imaging to track intracellular localization .

- Pharmacokinetic Profiling : Conduct in vitro ADME assays (e.g., hepatic microsome stability) to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.